molecular formula C14H19NO2 B11782283 Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Cat. No.: B11782283
M. Wt: 233.31 g/mol
InChI Key: HQNNWAGZWCCNQZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-1-yl)benzoate
  • Methyl 4-(piperidin-3-yl)benzoate
  • Methyl 3-(piperidin-1-yl)benzoate

Uniqueness

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-methyl-3-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-6-7-12(14(16)17-2)10-13(11)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HQNNWAGZWCCNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2CCCCC2

Origin of Product

United States

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